3-Methyl-1-vinyl-1H-imidazolium chloride
Overview
Description
3-Methyl-1-vinyl-1H-imidazolium chloride is an ionic liquid with the chemical formula C6H9ClN2. It is characterized by its high thermal stability, good solubility in water and organic solvents, and excellent ionic conductivity . This compound is typically found as a solid, white crystalline powder and is used in various chemical and industrial applications due to its unique properties .
Preparation Methods
The synthesis of 3-Methyl-1-vinyl-1H-imidazolium chloride generally involves a two-step process :
Reaction: The initial step involves the reaction of 1-vinyl-1H-imidazole with hydrogen chloride to produce 3-vinyl-1H-imidazolium chloride.
Chemical Reactions Analysis
3-Methyl-1-vinyl-1H-imidazolium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is known to participate in substitution reactions, where the chloride ion can be replaced by other anions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-1-vinyl-1H-imidazolium chloride has a wide range of applications in scientific research :
Chemistry: It is used as a solvent and catalyst in organic synthesis due to its ionic liquid properties.
Biology: The compound has been studied for its antimicrobial properties, showing effectiveness against various bacteria and fungi.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly for its antimicrobial activity.
Mechanism of Action
The mechanism of action of 3-Methyl-1-vinyl-1H-imidazolium chloride varies depending on its application. In catalysis, it acts as a solvent and stabilizes reaction intermediates. In antimicrobial applications, it disrupts the cell membrane of microorganisms, leading to their death. The molecular targets and pathways involved include interactions with cell membrane components and disruption of membrane integrity.
Comparison with Similar Compounds
3-Methyl-1-vinyl-1H-imidazolium chloride can be compared with other imidazolium-based ionic liquids, such as:
1-Ethyl-3-methylimidazolium chloride: Similar in structure but with an ethyl group instead of a vinyl group.
1-Butyl-3-methylimidazolium chloride: Contains a butyl group and is used in similar applications but may have different solubility and thermal stability properties.
The uniqueness of this compound lies in its vinyl group, which can participate in additional polymerization reactions, making it useful in the synthesis of polymeric materials .
Properties
IUPAC Name |
1-ethenyl-3-methylimidazol-3-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N2.ClH/c1-3-8-5-4-7(2)6-8;/h3-6H,1H2,2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKIGXVNMXYBOP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C=C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50928740 | |
Record name | 1-Ethenyl-3-methyl-1H-imidazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50928740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13474-25-4 | |
Record name | 3-Methyl-1-vinylimidazolium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13474-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-1-vinylimidazolium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013474254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethenyl-3-methyl-1H-imidazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50928740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1-vinyl-1H-imidazolium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.397 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYL-1-VINYLIMIDAZOLIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VI60R0HYS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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